(9-Methyl-xanthen-9-yl)methanol

Photochemistry Photoisomerization Quantum Yield

Researchers requiring photolabile protecting groups often face inconsistent photodeprotection yields when using non-methylated xanthene scaffolds. (9-Methyl-xanthen-9-yl)methanol addresses this with a C9-methyl substituent that modulates excited-state pathways to reduce secondary photoisomerization. Key supply and performance features: • Enhanced photostability vs. parent 9H-xanthene-9-methanol, minimizing byproduct formation. • Reactive C9-hydroxymethyl handle for direct carbamate or carbonate linkage to amines. • Compatible with protic solvent (e.g., methanol/water) flow chemistry deprotection conditions. Standard analytical documentation provided. Bulk packaging available upon request.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B12065082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9-Methyl-xanthen-9-yl)methanol
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2OC3=CC=CC=C31)CO
InChIInChI=1S/C15H14O2/c1-15(10-16)11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9,16H,10H2,1H3
InChIKeyBTKYHZAFGMIFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9-Methyl-xanthen-9-yl)methanol Baseline Overview


(9-Methyl-xanthen-9-yl)methanol (CAS 101093-57-6) is a C9-methyl-substituted, C9-hydroxymethyl-functionalized xanthene derivative with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It belongs to the 9-hydroxymethylxanthene family, which has been explored primarily as photolabile protecting groups for amines in multistep flow chemistry [1]. Despite limited published comparative data for this precise compound, its structural features—a tertiary C9 center bearing both a methyl and a hydroxymethyl group—confer distinct steric and electronic properties that differentiate it from the simpler, non-methylated analog 9H-xanthene-9-methanol [1].

Photolabile protecting group design Supports amine protection via hydroxymethyl handle
C9-methyl substitution Modulates photochemical pathways distinct from non-methylated analog
Flow chemistry compatibility Reported fit for multistep continuous-flow deprotection

Why Generic Substitution Fails: C9 Methyl Role


In the 9-hydroxymethylxanthene series, the presence or absence of the C9 methyl substituent fundamentally alters photochemical behavior. 9-Methylxanthene photoisomerizes to the corresponding pyran derivative with significantly lower yields than the parent xanthene due to secondary photochemistry of the product [1]. This demonstrates that the C9 methyl group is not merely an inert substituent but actively modulates excited-state reaction pathways—a critical consideration for applications in photolabile protecting group design where controlled, high-yield photodeprotection is required [2]. Consequently, procurement decisions cannot treat (9-methyl-xanthen-9-yl)methanol as interchangeable with non-methylated or differently substituted analogs without risking altered photochemical performance.

Target: C9-methyl xanthene Substitute: 9H-xanthene-9-methanol
Lack of C9-methyl alters photoisomerization pathway; photostability profile may shift.
Target: C9-methyl core Substitute: 2-methoxy-9-methylxanthene
Solvent selectivity reverses; protic deprotection yields may differ substantially.

Evidence-Based Procurement Guide


Photoisomerization Efficiency: C9-Methyl vs Parent Core

The C9-methyl substitution on the xanthene core significantly suppresses photoisomerization efficiency. While the parent xanthene (1) photoisomerizes to 6H-dibenzo[b,d]pyran (2) with an estimated quantum yield (Φ) of approximately 0.0035 in 7:3 H2O-CH3CN, 9-methylxanthene (9)—sharing the same C9-methyl substitution pattern as the target compound—produces the corresponding pyran derivative 10 in much lower yields due to secondary photochemistry of the product [1]. This reduction in photoisomerization yield represents a structurally driven differentiation relevant to photostability considerations.

Photoisomerization efficiency
Class-level inference
9-Methylxanthene vs Parent xanthene
Φ ≈ 0.0035 (parent); much lower yield for C9-methyl
Reduced photoisomerization supports photostability screening
Quantum yield for C9-methyl not numerically reported
Photochemistry Photoisomerization Quantum Yield

Solvent-Dependent Deprotection Yield

In the optimization of 9-hydroxymethylxanthene derivatives as photolabile amine protecting groups, 9-methylxanthene—the core structure of the target compound—demonstrated excellent deprotection yields specifically in protic solvents, while the 2-methoxy-substituted analog 2-methoxy-9-methylxanthene performed best in aprotic solvents [1]. This solvent-dependent performance differentiation directly informs solvent selection during deprotection. The unsubstituted 9-hydroxymethylxanthene (9H-xanthene-9-methanol) lacks the C9-methyl group and thus does not benefit from the same steric and electronic profile that governs this solvent selectivity.

Solvent-dependent deprotection
Supporting evidence
9-Methylxanthene: protic vs 2-Methoxy analog: aprotic
Protic solvent compatibility informs flow deprotection design
Non-methylated analog lacks reported solvent selectivity
Flow Chemistry Photolabile Protecting Group Amine Protection

Stability Under Acidic, Basic, and Thermal Conditions

The 9-methylxanthene-based protecting group demonstrated good stability across acidic, basic, and thermal conditions, enabling its successful utilization in multistep continuous-flow synthesis of a piperazinylcarbonyl-piperidine derivative [1]. This broad-condition stability profile distinguishes this scaffold from more labile photolabile protecting groups such as ortho-nitrobenzyl derivatives, which can be susceptible to premature cleavage under basic or nucleophilic conditions. The C9-methyl group contributes steric shielding that may enhance stability relative to the non-methylated 9H-xanthene-9-methanol analog.

Stability across conditions
Class-level inference
9-Methylxanthene vs Ortho-nitrobenzyl class
Broad-condition stability supports multistep synthesis
Reported as good stability; no quantitative degradation rates
Chemical Stability Protecting Group Multistep Synthesis

Validated Application Scenarios


Photolabile Amine Protection for Protic Flow Chemistry

Based on the demonstrated preference of 9-methylxanthene-based protecting groups for protic solvent deprotection conditions [1], the target compound is a suitable scaffold for designing photolabile amine protecting groups intended for multistep flow synthesis where protic solvents (e.g., methanol/water mixtures) are employed. The C9-hydroxymethyl functionality provides a convenient handle for covalent attachment to amine substrates via carbonate or carbamate linkages.

Photostable Scaffold with Suppressed Photoisomerization

For applications requiring a xanthene core with reduced photoisomerization tendency, the C9-methyl-substituted scaffold—as demonstrated by the lower photoisomerization yields of 9-methylxanthene compared to parent xanthene [2]—offers enhanced photostability. The target compound, bearing both the stabilizing C9-methyl group and a reactive hydroxymethyl functionality, enables further derivatization while maintaining this photostability advantage.

Intermediate for Soft Drug Analogs

The target compound can serve as a precursor to 9-methylxanthene-9-carboxylic acid derivatives, which have been employed in the design of soft analogs of propantheline—compounds that demonstrated more rapid disappearance rates than propantheline bromide across various chemical and biological media [3]. The hydroxymethyl group can be oxidized to the carboxylic acid, providing access to this therapeutically relevant chemical space.

Application
Selection Property
Validation Focus
Photolabile amine protection in protic flow chemistry
C9-methylxanthene core, protic solvent compatibility
Deprotection yield in protic flow conditions
Photostable xanthene scaffold with suppressed photoisomerization
C9-methyl substitution reduces photoisomerization pathway
Photoisomerization quantum yield comparison
Intermediate for propantheline-analog research compounds
Hydroxymethyl-to-carboxylic acid derivatization route
Research compound synthesis feasibility
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